2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride
Overview
Description
“2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384429-35-9 . It has a molecular weight of 233.65 and is typically in powder form . The IUPAC name for this compound is 2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Sulfonated Derivates
The synthesis of sulfonated derivatives of 4-Fluoroaniline has been achieved through various methods, indicating the versatility of sulfonyl chloride derivatives in chemical transformations. These derivatives are crucial for further chemical reactions and have implications in dye, pharmaceutical, and material science research (Courtin, 1982).
Molecular Structure and Spectroscopic Studies
Vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC) have been carried out to understand its molecular geometry, electronic properties, and potential for nonlinear optical (NLO) applications. Such studies are essential for the development of new materials with specific optical properties (Nagarajan & Krishnakumar, 2018).
Catalysis and Hydrolysis Reactions
Investigations into the catalysis and hydrolysis of sulfonyl chlorides by hydration complexes of 2-propanol reveal the influence of substrate structure on reaction rates and pathways. Such studies are critical for understanding the mechanisms of organic reactions and for the development of more efficient catalytic processes (Ivanov et al., 2005).
Synthesis of High-Purity Compounds
Research into the synthesis of high-purity 1-Chloro-2,6-difluorobenzene showcases the use of sulfonyl chloride as a directing group for fluorine substitution. This highlights the compound's role in the preparation of intermediates for agricultural and pharmaceutical applications, demonstrating its importance in the synthesis of complex molecules (Moore, 2003).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements correspond to specific hazards related to the compound. Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRQVRQJLXABNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219747 | |
Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-35-9 | |
Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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